Selective Cytotoxicity in Colorectal Cancer vs. Normal Epithelial Cells
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide demonstrates potent inhibition of colorectal cancer cell proliferation while sparing normal colonic epithelial cells (FHC) . This selective cytotoxicity is a key differentiator from standard chemotherapeutics like 5-fluorouracil (5-FU), which often exhibit significant toxicity towards normal cells, limiting their therapeutic window.
| Evidence Dimension | Selective Antiproliferative Activity |
|---|---|
| Target Compound Data | Potent antiproliferative effect on colorectal cancer cells; little effect on normal colonic epithelial FHC cells. |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): Known to cause significant cytotoxicity in normal rapidly dividing cells, including intestinal epithelial cells. |
| Quantified Difference | Qualitative selectivity observed; quantitative IC50 differential not numerically compared in a single head-to-head assay. |
| Conditions | MTT assay and xCelligence RTDP system on human colorectal cancer cell lines vs. FHC normal colonic epithelial cells. |
Why This Matters
This selectivity profile suggests a potentially wider therapeutic window for the probe in colorectal cancer models compared to conventional agents, a critical factor for in vivo experimental design.
- [1] Ahmad, R., Vaali-Mohammed, M. A., Elwatidy, M., Al-Obeed, O., Al-Khayal, K., Eldehna, W. M., Abdel-Aziz, H. A., Alafeefy, A., & Abdulla, M. (2019). Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative. International Journal of Molecular Medicine, 44(4), 1552–1562. DOI: 10.3892/ijmm.2019.4284 View Source
